
Fasoracetam
Overview
Description
Fasoracetam (IUPAC name: (5R)-5-(2-fluorophenyl)-2,4-dioxo-1,3-diazabicyclo[4.4.0]deca-7,9-diene-6-carboxamide) is a nootropic compound belonging to the racetam family, characterized by a pyrrolidone nucleus . Initially developed in the 1990s by Nippon Shinyaku for vascular dementia, it was later repurposed by Aevi Genomic Medicine for ADHD and autism spectrum disorders in genetically stratified populations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fasoracetam is synthesized through a series of chemical reactions involving the condensation of piperidine and pyrrolidinone derivatives. The key steps in the synthesis include:
Formation of Piperidine Derivative: The starting material, piperidine, undergoes a reaction with a suitable carbonyl compound to form a piperidine derivative.
Condensation with Pyrrolidinone: The piperidine derivative is then condensed with pyrrolidinone under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions. The final product is purified through crystallization or chromatography techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Fasoracetam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another in the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
Chemistry: Fasoracetam is used as a model compound in chemical research to study the synthesis and reactivity of racetam derivatives.
Biology: In biological research, this compound is used to investigate its effects on neurotransmitter systems and synaptic plasticity.
Medicine: this compound has shown promise in the treatment of cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and Alzheimer’s disease. .
Industry: this compound is used in the development of nootropic supplements and cognitive enhancers.
Mechanism of Action
Fasoracetam exerts its effects by modulating several neurotransmitter systems in the brain. It is believed to:
Increase Acetylcholine Release: This compound enhances the release of acetylcholine, a neurotransmitter involved in learning and memory, from the cerebral cortex.
Modulate Glutamate Receptors: This compound acts as an agonist for metabotropic glutamate receptors, which play a role in synaptic plasticity and cognitive function.
Upregulate GABA Receptors: This compound upregulates GABA-B receptors, which are involved in inhibitory neurotransmission and can help reduce anxiety and improve mood.
Comparison with Similar Compounds
Mechanism of Action
Fasoracetam modulates multiple neurotransmitter systems:
- mGluR Activation : Acts as a metabotropic glutamate receptor (mGluR) agonist, enhancing glutamatergic signaling, which is critical for synaptic plasticity and cognitive function .
- Cholinergic Modulation : Enhances acetylcholine release and choline uptake in the brain, supporting memory and learning .
The racetam family includes over 20 compounds, but this compound distinguishes itself through its unique receptor targets and clinical applications. Below is a comparative analysis with key analogues:
Table 1: Comparative Analysis of this compound and Select Racetams
Key Differentiators of this compound
Genetic Precision : Unlike broad-spectrum racetams, this compound targets ADHD patients with specific mGluR gene mutations, reflecting a precision medicine approach .
Dual Neurotransmitter Action : Combines glutamate (excitatory) and GABA (inhibitory) modulation, balancing cognitive enhancement with anxiolysis .
Clinical Trial Progress : Only racetam in active Phase 2 trials for neurodevelopmental disorders, with a 2023 safety profile showing low adverse effects (headache, fatigue at <100 mg/day) .
Limitations and Contradictions
Biological Activity
Fasoracetam, chemically known as NFC-1, is a synthetic compound that has garnered interest for its potential therapeutic applications, particularly in the treatment of attention-deficit hyperactivity disorder (ADHD) and cognitive enhancement. It acts primarily as a metabotropic glutamate receptor (mGluR) activator and has been investigated for its effects on neurotransmitter systems, including glutamate and GABA. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical studies, and potential therapeutic uses.
This compound's primary mechanism involves modulation of the glutamatergic system. It enhances the activity of mGluRs, which are crucial for synaptic plasticity and cognitive functions. Additionally, this compound has been shown to:
- Stimulate GABAB receptors : This may contribute to its anxiolytic effects.
- Enhance acetylcholine release : This effect is significant for memory and learning processes.
- Regulate voltage-dependent calcium channels : Similar to gabapentin, this action may help in neuroprotection and reducing excitotoxicity .
Summary of Mechanisms
Mechanism | Description |
---|---|
mGluR Activation | Enhances synaptic plasticity and cognition |
GABAB Receptor Modulation | Provides anxiolytic effects |
Acetylcholine Release | Supports memory and learning |
Calcium Channel Regulation | Protects against excitotoxicity |
Efficacy in ADHD
A notable study published in 2018 evaluated this compound's efficacy in adolescents with ADHD who had specific genetic mutations affecting glutamate signaling. The study was a 5-week, open-label trial involving 30 participants aged 12–17 years. Key findings included:
- Dosage : Participants received this compound at doses ranging from 50 mg to 800 mg daily.
- Clinical Improvement : Significant reductions were observed in Clinical Global Impressions (CGI) scores:
- CGI-I improved from a mean score of 3.79 at baseline to 2.33 by week 5 (P < 0.001).
- CGI-S scores also showed significant improvement from 4.83 to 3.86 (P < 0.001).
- Safety Profile : The drug was well tolerated with no significant adverse events reported compared to placebo .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with a bioavailability ranging from 79% to 97% . Its elimination half-life is approximately 4 to 6.5 hours , primarily excreted unchanged in urine .
Case Studies
Several case studies have highlighted the use of this compound in combination therapies, particularly with phenibut, another compound used for anxiety and cognitive enhancement. These studies suggest that while this compound may enhance the effects of phenibut, caution is warranted due to potential mixed toxicity .
Potential Applications Beyond ADHD
This compound's mechanisms suggest potential applications beyond ADHD:
- Cognitive Enhancement : Its ability to enhance acetylcholine release may benefit conditions associated with cognitive decline.
- Anxiety Disorders : The modulation of GABAB receptors positions it as a candidate for treating anxiety-related conditions.
- Neurodegenerative Diseases : Preliminary research suggests this compound may have protective effects against neurodegeneration, particularly in Alzheimer's disease models .
Q & A
Basic Research Questions
Q. What are the primary neurochemical mechanisms of Fasoracetam, and how can they be experimentally validated?
this compound’s mechanisms are hypothesized to involve modulation of cholinergic, GABAergic, and glutamatergic systems. To validate these:
- Acetylcholine release : Use microdialysis in rodent cerebral cortex to measure extracellular acetylcholine levels pre- and post-administration .
- GABA receptor upregulation : Employ radioligand binding assays (e.g., [³H]-muscimol) in cortical tissue samples to quantify GABA-B receptor density after chronic dosing .
- mGluR activation : Conduct in vitro cell-based assays with transfected mGluR subtypes (e.g., mGluR2/3) to measure receptor activity via calcium flux or cAMP modulation .
Q. What preclinical models are appropriate for studying this compound’s cognitive effects?
- Scopolamine-induced memory deficit model : Administer scopolamine (1–2 mg/kg, IP) to rodents to induce cholinergic impairment, then assess this compound’s efficacy in reversing deficits via Morris water maze or passive avoidance tests .
- Genetic models : Use rodents with glutamate receptor gene mutations (e.g., GRM7 variants linked to ADHD) to evaluate this compound’s targeted effects on cognitive flexibility .
Q. How should researchers establish safe dosing parameters for this compound in animal studies?
- Acute toxicity studies : Start with doses ≤100 mg/kg in rodents, monitoring for bradycardia (heart rate <60 bpm) and behavioral changes (e.g., lethargy) .
- Chronic dosing : Conduct 4–8 week studies with plasma pharmacokinetics to assess accumulation, referencing prior phase 2 trials (e.g., 50–400 mg/day in adolescents) .
Advanced Research Questions
Q. How can a clinical trial for this compound in ADHD be designed to account for genetic heterogeneity?
- PICOT framework :
- Population : Adolescents with ADHD and GRM2/3/7 mutations (confirmed via genotyping).
- Intervention : this compound 100 mg BID vs. placebo.
- Comparison : Baseline ADHD Rating Scale scores.
- Outcome : Change in cognitive flexibility (e.g., Trail Making Test-B).
- Time : 12-week double-blind phase with crossover design .
- Statistical power : Use adaptive trial design to adjust sample size based on interim biomarker (e.g., EEG theta/beta ratio) responses .
Q. How can contradictory findings in this compound’s efficacy data (e.g., cholinergic vs. glutamatergic effects) be reconciled?
- Mechanistic deconvolution : Apply systems pharmacology modeling to quantify pathway contributions. For example:
- Dose-response stratification : Analyze existing data for dose-dependent shifts in mechanism dominance (e.g., low-dose cholinergic vs. high-dose GABAergic effects) .
Q. What methodologies are suitable for assessing this compound’s interactions with other nootropics (e.g., Baclofen)?
- In vitro synergy assays : Use SH-SY5Y neuronal cells to measure combined effects on neurite outgrowth and synaptic protein expression (e.g., synaptophysin) .
- Pharmacokinetic interaction studies : Co-administer this compound and Baclofen in rodents, using LC-MS/MS to quantify plasma and brain tissue concentrations .
- Behavioral endpoints : Test spatial memory (Radial Arm Maze) under combination therapy to identify additive or antagonistic effects .
Q. Data Analysis and Reporting Guidelines
- Contradictory data : Apply Bayesian meta-analysis to weigh evidence quality, prioritizing studies with robust blinding and standardized endpoints (e.g., NIH Toolbox) .
- Ethical reporting : Disclose all preclinical data (positive/negative) in alignment with ARRIVE 2.0 guidelines, including detailed dosing regimens and attrition rates .
Properties
IUPAC Name |
(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWRRBABHQUJMX-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048855 | |
Record name | Fasoracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110958-19-5 | |
Record name | Fasoracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110958-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fasoracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110958195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasoracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fasoracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FASORACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42O8UF5CJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.